Protopine Protopine Protopine is a dibenzazecine alkaloid isolated from Fumaria vaillantii. It has a role as a plant metabolite.
Protopine is a natural product found in Corydalis solida, Corydalis ternata, and other organisms with data available.
Protopine is a benzylisoquinoline alkaloid occurring in opium poppies and other plants of the family papaveraceae. It has been found to inhibit histamine H1 receptors and platelet aggregation, and acts as an opioid analgesic.
See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
Brand Name: Vulcanchem
CAS No.: 130-86-9
VCID: VC0540451
InChI: InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
SMILES: CN(CCC1=C2C=C3C(OCO3)=C1)CC4=C(CC2=O)C=CC5=C4OCO5
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol

Protopine

CAS No.: 130-86-9

Cat. No.: VC0540451

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Protopine - 130-86-9

Specification

Description Protopine is a dibenzazecine alkaloid isolated from Fumaria vaillantii. It has a role as a plant metabolite.
Protopine is a natural product found in Corydalis solida, Corydalis ternata, and other organisms with data available.
Protopine is a benzylisoquinoline alkaloid occurring in opium poppies and other plants of the family papaveraceae. It has been found to inhibit histamine H1 receptors and platelet aggregation, and acts as an opioid analgesic.
See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
CAS No. 130-86-9
Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
IUPAC Name 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Standard InChI InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
Standard InChI Key GPTFURBXHJWNHR-UHFFFAOYSA-N
SMILES CN(CCC1=C2C=C3C(OCO3)=C1)CC4=C(CC2=O)C=CC5=C4OCO5
Canonical SMILES CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3
Appearance Solid powder
Colorform Monoclinic prisms from alcohol + chloroform
Melting Point 208 °C

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